8-(2-Anthryl)octanoic acid
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Overview
Description
8-(2-Anthryl)octanoic acid, also known as ANS-8, is a fluorescent probe that is commonly used in biochemical and physiological research. It has a long aliphatic tail and an anthracene chromophore, which makes it an ideal tool for studying protein-ligand interactions, protein folding, and conformational changes.
Mechanism Of Action
8-(2-Anthryl)octanoic acid binds to hydrophobic pockets on proteins through hydrophobic interactions. The anthracene chromophore of 8-(2-Anthryl)octanoic acid undergoes a shift in fluorescence emission when it binds to a hydrophobic pocket, which allows researchers to monitor protein-ligand interactions.
Biochemical And Physiological Effects
8-(2-Anthryl)octanoic acid does not have any known biochemical or physiological effects on living organisms. It is a non-toxic fluorescent probe that is used solely for research purposes.
Advantages And Limitations For Lab Experiments
8-(2-Anthryl)octanoic acid has several advantages for lab experiments, including its high sensitivity, low toxicity, and ability to bind to hydrophobic pockets on proteins. However, 8-(2-Anthryl)octanoic acid has some limitations, including its limited solubility in aqueous solutions and its potential to interfere with protein function if used at high concentrations.
Future Directions
There are several future directions for research involving 8-(2-Anthryl)octanoic acid, including the development of new fluorescent probes with improved properties, the use of 8-(2-Anthryl)octanoic acid in drug discovery, and the application of 8-(2-Anthryl)octanoic acid in the study of protein misfolding diseases. Additionally, 8-(2-Anthryl)octanoic acid could be used in combination with other fluorescent probes to study complex protein-ligand interactions.
Synthesis Methods
The synthesis of 8-(2-Anthryl)octanoic acid involves the reaction of 2-anthracenecarboxylic acid with 1-bromooctane in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 8-(2-Anthryl)octanoic acid.
Scientific Research Applications
8-(2-Anthryl)octanoic acid is widely used in scientific research to study protein-ligand interactions. It binds to hydrophobic pockets on proteins, which allows researchers to study the conformational changes that occur when a ligand binds to a protein. 8-(2-Anthryl)octanoic acid is also used to study protein folding, as it can bind to partially folded proteins.
properties
CAS RN |
110015-64-0 |
---|---|
Product Name |
8-(2-Anthryl)octanoic acid |
Molecular Formula |
C22H24O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
8-anthracen-2-yloctanoic acid |
InChI |
InChI=1S/C22H24O2/c23-22(24)11-5-3-1-2-4-8-17-12-13-20-15-18-9-6-7-10-19(18)16-21(20)14-17/h6-7,9-10,12-16H,1-5,8,11H2,(H,23,24) |
InChI Key |
IGLDEZZNODCUMC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CCCCCCCC(=O)O |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CCCCCCCC(=O)O |
Other CAS RN |
110015-64-0 |
synonyms |
8-(2-anthryl)octanoic acid |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.